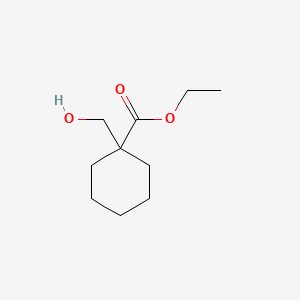

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Description

BenchChem offers high-quality Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMBRLRRLJHXRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672985 | |

| Record name | Ethyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834914-39-5 | |

| Record name | Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834914-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Introduction

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a valuable bifunctional molecule incorporating both a primary alcohol and an ester within a cyclohexane framework. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and specialty materials. Its applications can be found in the synthesis of complex alicyclic structures, where the hydroxyl and ester moieties can be selectively manipulated to introduce further chemical diversity. This guide provides a comprehensive overview of a reliable synthetic route to this compound and details its full characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthetic Approach: Selective Reduction of a Geminal Diester

The most direct and efficient laboratory-scale synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate involves the selective mono-reduction of a readily available precursor, diethyl 1,1-cyclohexanedicarboxylate. This strategy leverages the differential reactivity of ester groups, allowing for the targeted conversion of one ester to a hydroxymethyl group while preserving the other.

Causality of Experimental Choices

The selection of the reducing agent is critical for the success of this transformation. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both ester functionalities to the corresponding diol, a milder reagent is required for selective mono-reduction. Lithium borohydride (LiBH₄) emerges as an excellent candidate for this purpose. It is a stronger reducing agent than sodium borohydride (NaBH₄) and is known to effectively reduce esters to alcohols, while being safer to handle than LiAlH₄.[1][2] The choice of an ethereal solvent, such as tetrahydrofuran (THF), is predicated on the good solubility of lithium borohydride in such media, which facilitates a homogenous and controlled reaction.[1]

The reaction is performed at a controlled temperature to manage the exothermic nature of the reduction and to enhance selectivity. A subsequent acidic workup is necessary to neutralize the reaction mixture and protonate the resulting alkoxide to yield the desired primary alcohol.

Caption: Synthetic workflow for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Experimental Protocol

Materials:

-

Diethyl 1,1-cyclohexanedicarboxylate

-

Lithium borohydride (LiBH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Instrumentation:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of diethyl 1,1-cyclohexanedicarboxylate in anhydrous THF.

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: A solution of lithium borohydride in anhydrous THF is added dropwise to the stirred solution of the diester over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a dilute aqueous solution of hydrochloric acid at 0 °C to neutralize the excess lithium borohydride and the resulting borate complexes.

-

Workup: The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate as a pure compound.

Characterization of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed:

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₃ |

| Molar Mass | 186.25 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not readily available; high boiling |

| Solubility | Soluble in common organic solvents |

Data sourced from chemical supplier information.[3]

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1-4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.5-3.6 | Singlet | 2H | -CH₂ -OH |

| ~2.0-2.2 | Broad Singlet | 1H | -CH₂-OH |

| ~1.2-1.8 | Multiplet | 10H | Cyclohexane ring protons |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

Predicted chemical shifts based on analysis of similar structures.[4][5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is used to identify all the unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~175-177 | C =O (Ester) |

| ~68-70 | -C H₂-OH |

| ~60-62 | -O-C H₂-CH₃ |

| ~45-47 | Quaternary C of the cyclohexane ring |

| ~20-40 | C H₂ of the cyclohexane ring |

| ~14 | -O-CH₂-C H₃ |

Predicted chemical shifts based on analysis of similar structures.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 (broad) | Strong | O-H stretch (alcohol) |

| 2930-2850 | Strong | C-H stretch (alkane) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1050 | Medium | C-O stretch (primary alcohol) |

Predicted absorption bands based on known functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 186.1256

-

Common Fragmentation Patterns: Loss of the ethoxy group (-OCH₂CH₃), loss of the hydroxymethyl group (-CH₂OH), and fragmentation of the cyclohexane ring.

Safety and Handling

Diethyl 1,1-cyclohexanedicarboxylate:

-

Hazards: May cause skin, eye, and respiratory irritation.[7][8]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

Lithium Borohydride (LiBH₄):

-

Hazards: Reacts violently with water to produce flammable hydrogen gas.[2][9] Corrosive and toxic.

-

Handling: Must be handled under an inert atmosphere (nitrogen or argon).[1] Use in a chemical fume hood. Wear appropriate PPE, including a flame-retardant lab coat. Avoid contact with water and other protic solvents.[10] Quench excess reagent carefully with a suitable solvent like isopropanol or ethyl acetate before aqueous workup.[11]

Sodium Borohydride (NaBH₄):

-

Hazards: Water-reactive, releasing flammable gases.[12] Toxic by ingestion and skin absorption.[12] Corrosive.

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE.[13] Store in a cool, dry place away from acids and water.[14]

Conclusion

The selective mono-reduction of diethyl 1,1-cyclohexanedicarboxylate with lithium borohydride provides a reliable and efficient pathway for the synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate. The detailed characterization data presented in this guide serves as a benchmark for researchers to confirm the successful synthesis and purity of this versatile building block. Adherence to the outlined safety protocols is paramount for the safe execution of this synthesis. This in-depth technical guide provides the necessary information for the successful preparation and validation of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, empowering its use in further synthetic endeavors within the pharmaceutical and materials science fields.

References

- University of California, Center for Laboratory Safety. (2012, December 14).

- The Ohio State University, Department of Chemistry. Sodium Borohydride SOP.

- ESPI Metals.

- Duke University, Shared Materials Instrumentation Facility.

- TCI America. (2018, July 6).

- Wikipedia. Lithium borohydride.

- Cole-Parmer. Material Safety Data Sheet - Lithium borohydride, 2M solution in THF.

- Sigma-Aldrich.

- Fisher Scientific. (2018, November 16).

- Sciencemadness Wiki. (2023, September 9). Lithium borohydride.

- Sigma-Aldrich.

- PubChem.

- Reddit. (2021, December 22). Tips for Lithium Amino Borohydride Handling.

- Capot Chemical Co., Ltd. (2022, June 15).

- Wikipedia. Lithium borohydride.

- The Royal Society of Chemistry. 1H NMR spectrum of Compound 32.

- Organic Syntheses. cyclohexylidenecyclohexane.

- ResearchGate. 1 H (a) and 13 C NMR spectra of 4 (b).

- ChemBK. Ethyl 1-(hydroxyMethyl)

- PubChem.

- PubChem. Ethyl 4-(hydroxymethyl)

- Saeed, A. (2025, August 10). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences.

- SpringerLink.

- Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031342).

- SpectraBase. 1-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid methyl ester - Optional[Vapor Phase IR] - Spectrum.

- Rodrigues Silva, D., et al. (2023, July 5). Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. Chemistry – A European Journal.

- Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.

- ResearchGate. Facile reduction of malonate derivatives using NaBH4/Br2: an efficient route to 1,3-diols.

- Arkivoc.

- NIST WebBook. Cyclohexanecarboxaldehyde, 4-(hydroxymethyl)-.

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. hmdb.ca [hmdb.ca]

- 7. fishersci.com [fishersci.com]

- 8. Diethyl cyclohexane-1,1-dicarboxylate | C12H20O4 | CID 249270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Lithium borohydride - Sciencemadness Wiki [sciencemadness.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. reddit.com [reddit.com]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 13. chemistry.osu.edu [chemistry.osu.edu]

- 14. Sodium Borohydride - ESPI Metals [espimetals.com]

An In-depth Technical Guide to Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional alicyclic molecule with significant potential as a versatile building block in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven protocol for its synthesis, and a thorough analysis of its spectroscopic characteristics. We will delve into the strategic importance of the hydroxymethyl and ethyl ester functionalities in molecular design, offering insights into how this compound can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to utilize novel scaffolds in their synthetic endeavors.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery, the rational design of molecular scaffolds that offer both structural rigidity and functional handles for diversification is of paramount importance. Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, with its cyclohexane core, presents a desirable three-dimensional geometry that can effectively explore chemical space. The presence of a primary alcohol and an ethyl ester at the same carbon atom provides two orthogonal points for chemical modification, making it an attractive starting material for the synthesis of more complex molecules.

The hydroxymethyl group, in particular, is a well-regarded feature in medicinal chemistry. Its introduction into a molecule can lead to significant improvements in aqueous solubility, a critical parameter for drug absorption and distribution.[1] Furthermore, the hydroxyl moiety can act as a hydrogen bond donor, facilitating crucial interactions with biological targets such as enzymes and receptors.[1] This can lead to enhanced binding affinity and, consequently, improved potency. From a pharmacokinetic perspective, the hydroxymethyl group can also serve as a site for metabolic modification, potentially influencing the drug's half-life and clearance profile.[2]

This guide will provide the necessary technical details to enable researchers to synthesize, characterize, and strategically employ Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate in their research programs.

Physicochemical and Structural Properties

While specific experimental data for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is not extensively reported in the literature, its fundamental properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Value | Source |

| Molecular Formula | C10H18O3 | [3] |

| Molecular Weight | 186.25 g/mol | [3] |

| CAS Number | 834914-39-5 | |

| Appearance | Colorless liquid (Predicted) | |

| Boiling Point | Not experimentally determined. Predicted to be >200 °C at atmospheric pressure. | |

| Solubility | Predicted to be sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). The presence of the hydroxyl group enhances water solubility compared to its non-hydroxylated analog, ethyl cyclohexanecarboxylate.[4] | |

| Density | Not experimentally determined. Predicted to be ~1.05 g/cm³. |

Structural Diagram:

Caption: Chemical structure of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Synthesis Protocol: Selective Reduction of a Diester

A robust and scalable synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate can be achieved through the selective mono-reduction of a readily available starting material, diethyl 1,1-cyclohexanedicarboxylate. This approach leverages the high reactivity of lithium aluminum hydride (LAH) and controls the stoichiometry to favor the reduction of only one ester group.[5][6]

Reaction Scheme:

Caption: Synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Step-by-Step Methodology:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Reagent Preparation: A suspension of lithium aluminum hydride (LAH) (0.5 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask and cooled to 0 °C in an ice bath.

-

Causality: LAH is a potent reducing agent that reacts violently with protic solvents like water.[7] Anhydrous conditions are therefore critical for safety and to prevent quenching of the reagent. Using a sub-stoichiometric amount of LAH (0.5 eq.) is key to achieving selective mono-reduction of the diester.

-

-

Addition of Starting Material: Diethyl 1,1-cyclohexanedicarboxylate (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LAH suspension via the dropping funnel. The rate of addition is controlled to maintain the internal reaction temperature below 10 °C.

-

Causality: The reduction of esters by LAH is highly exothermic. Slow, controlled addition at a low temperature prevents overheating, which could lead to over-reduction to the diol and other side reactions.

-

-

Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: The reaction mixture is cooled back to 0 °C, and the excess LAH is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then a 15% aqueous solution of sodium hydroxide.

-

Causality: Quenching is a critical and potentially hazardous step. Ethyl acetate is added first to react with any remaining highly reactive LAH in a more controlled manner than direct addition of water. The subsequent addition of water and NaOH hydrolyzes the aluminum salts to form a granular precipitate that is easily filtered.

-

-

Workup and Purification: The resulting slurry is filtered through a pad of celite, and the filter cake is washed with additional THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural elucidation of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate can be unequivocally achieved through a combination of NMR, IR, and mass spectrometry. Below are the predicted spectroscopic features.

4.1. ¹H NMR Spectroscopy

-

δ 4.1-4.2 ppm (quartet, 2H): The methylene protons (-O-CH₂-CH₃) of the ethyl ester, split by the adjacent methyl group.

-

δ 3.5-3.6 ppm (singlet or doublet, 2H): The methylene protons of the hydroxymethyl group (-CH₂-OH). The multiplicity will depend on the rate of proton exchange of the hydroxyl group.

-

δ 1.2-1.8 ppm (multiplet, 10H): The protons of the cyclohexane ring, which will exhibit complex overlapping signals.

-

δ 1.2-1.3 ppm (triplet, 3H): The methyl protons (-O-CH₂-CH₃) of the ethyl ester, split by the adjacent methylene group.

-

Variable (broad singlet, 1H): The proton of the hydroxyl group (-OH). Its chemical shift is concentration and solvent-dependent.

4.2. ¹³C NMR Spectroscopy

-

δ ~175 ppm: The carbonyl carbon of the ethyl ester.

-

δ ~68 ppm: The carbon of the hydroxymethyl group (-CH₂-OH).

-

δ ~60 ppm: The methylene carbon of the ethyl ester (-O-CH₂-CH₃).

-

δ ~45 ppm: The quaternary carbon of the cyclohexane ring to which the ester and hydroxymethyl groups are attached.

-

δ ~20-35 ppm (multiple peaks): The remaining carbons of the cyclohexane ring.

-

δ ~14 ppm: The methyl carbon of the ethyl ester (-O-CH₂-CH₃).

4.3. IR Spectroscopy

-

~3400-3650 cm⁻¹ (broad, strong): O-H stretch of the primary alcohol, broadened due to hydrogen bonding.[8][9]

-

~2850-2950 cm⁻¹ (strong): C-H stretches of the aliphatic cyclohexane and ethyl groups.

-

~1735 cm⁻¹ (strong): C=O stretch of the saturated ethyl ester.[8]

-

~1050-1250 cm⁻¹ (strong): C-O stretches of the ester and the primary alcohol.[10]

4.4. Mass Spectrometry

The electron ionization mass spectrum is expected to show fragmentation patterns characteristic of both alcohols and esters.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxymethyl group.[11]

-

Dehydration: Loss of a water molecule (M-18) from the molecular ion.[11]

-

Ester Fragmentation: Characteristic fragmentation patterns of ethyl esters, such as loss of the ethoxy group (-OC₂H₅).

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways in mass spectrometry.

Applications in Drug Development: A Gateway to Novel Therapeutics

The unique structural features of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate make it a highly valuable intermediate for the synthesis of a diverse range of biologically active molecules.

5.1. Introduction of Hydrophilic Moieties

The primary alcohol provides a convenient handle for introducing polar groups to improve the aqueous solubility of lead compounds. This can be achieved through etherification, esterification, or oxidation to the corresponding carboxylic acid. Improved solubility often translates to better oral bioavailability.[1]

5.2. Scaffold for Combinatorial Chemistry

The presence of two distinct functional groups allows for a divergent synthetic strategy. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a library of amines to generate a diverse set of amides. Concurrently, the alcohol can be derivatized to explore a different region of chemical space. This dual functionality is ideal for generating compound libraries for high-throughput screening.

5.3. Bioisosteric Replacement

The 1,1-disubstituted cyclohexane core can serve as a bioisostere for other cyclic or acyclic systems. Its rigid conformation can help in locking in a specific bioactive conformation, leading to improved target affinity and selectivity.

Workflow for Synthetic Diversification:

Caption: Potential synthetic pathways for diversification.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

LAH Safety: Lithium aluminum hydride is a highly reactive and flammable solid. It should be handled under an inert atmosphere and quenched with extreme care by trained personnel.[5]

Conclusion

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a valuable, yet underutilized, building block in synthetic and medicinal chemistry. Its straightforward synthesis from a commercially available starting material, combined with its dual functionality, provides a powerful platform for the generation of novel chemical entities. The strategic incorporation of the hydroxymethyl group offers a reliable method for modulating the physicochemical properties of drug candidates, thereby enhancing their potential for clinical success. This guide provides the foundational knowledge and practical protocols to empower researchers to fully exploit the potential of this versatile compound in their drug discovery efforts.

References

Sources

- 1. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Effect of nuclear hydroxy substituents on aqueous solubility and acidic strength of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

"Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (Molecular Formula: C₁₀H₁₈O₃, Molecular Weight: 186.25 g/mol ) possesses a unique structure featuring a quaternary carbon at the C1 position of a cyclohexane ring. This carbon is substituted with an ethyl carboxylate group and a hydroxymethyl group. This arrangement precludes the presence of α-protons relative to the carbonyl group, a key feature that simplifies the ¹H NMR spectrum. The presence of hydroxyl, carbonyl, and C-O ether-like bonds will give rise to distinct and identifiable signals in IR spectroscopy.

For clarity in the following spectroscopic predictions, the carbon and proton atoms are systematically numbered as shown in the diagram below.

An In-Depth Technical Guide to Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (CAS 834914-39-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Synthetic Chemistry

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic molecule that holds significant potential as a versatile building block in synthetic chemistry. Its structure, featuring a primary alcohol and an ethyl ester attached to a quaternary carbon on a cyclohexane ring, offers two distinct points for chemical modification. This unique arrangement allows for the introduction of diverse functionalities, making it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and novel materials.

This technical guide provides a comprehensive overview of the known properties, a plausible synthetic pathway, predicted spectroscopic characteristics, and potential applications of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate. It is important to note that while this compound is commercially available, detailed experimental data in the public domain is limited. Therefore, this guide combines available supplier information with well-established principles of organic chemistry to offer scientifically sound insights for researchers.

Physicochemical and Structural Properties

The fundamental properties of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate are summarized below. While some experimental data is available from commercial suppliers, many physical properties such as boiling point and density have not been formally reported in scientific literature.

| Property | Value | Source |

| CAS Number | 834914-39-5 | N/A |

| Molecular Formula | C₁₀H₁₈O₃ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Physical Form | Solid or liquid | N/A |

| Purity | ≥95% | N/A |

| Storage Temperature | 2-8°C | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Not available | N/A |

Proposed Synthesis Pathway

The proposed synthesis starts with the reaction of ethyl cyclohexanecarboxylate with paraformaldehyde in the presence of a metal promoter like zinc or indium in a suitable solvent such as tetrahydrofuran (THF).

Sources

"Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate" molecular weight and formula

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

This guide provides a detailed analysis of the fundamental molecular properties of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, a key building block in synthetic organic chemistry. Its unique structure, featuring both an ester and a primary alcohol functional group attached to the same quaternary carbon of a cyclohexane ring, makes it a valuable intermediate in the development of complex molecules, including active pharmaceutical ingredients (APIs) and specialty materials. Understanding its core characteristics—specifically its molecular formula and weight—is the foundational first step for any researcher or drug development professional intending to utilize this compound.

Core Molecular Attributes

The precise identity and purity of a starting material are paramount in any synthetic workflow. The molecular formula and weight are the most fundamental of these identifiers, dictating stoichiometric calculations, influencing analytical characterization, and determining the structural possibilities for further reactions.

Molecular Formula

The molecular formula for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is C10H18O3 [1]. This formula is derived from its constituent atoms: ten carbon atoms, eighteen hydrogen atoms, and three oxygen atoms. This composition is critical for confirming the identity of the material via high-resolution mass spectrometry (HRMS) and elemental analysis, ensuring that the correct starting material is being used, free from significant impurities.

Molecular Weight

The molar mass of this compound is 186.25 g/mol [1]. This value is calculated from the molecular formula and the atomic weights of its constituent elements. The molecular weight is a critical parameter for all quantitative aspects of experimental design, including:

-

Stoichiometric Calculations: Accurately weighing the reagent to achieve the desired molar equivalents in a reaction is fundamental to controlling reaction outcomes, maximizing yield, and minimizing side products.

-

Solution Preparation: Preparing solutions of known concentrations (molarity) requires a precise molecular weight.

-

Analytical Chemistry: Techniques such as mass spectrometry rely on the mass-to-charge ratio, which is directly related to the molecular weight, for identification.

The table below summarizes these essential quantitative properties.

| Property | Value | Source(s) |

| Molecular Formula | C10H18O3 | [1] |

| Molar Mass | 186.25 g/mol | [1] |

| Monoisotopic Mass | 186.125594432 Da | [2] |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of the elements and is crucial for exact mass measurements in mass spectrometry.

Structural Representation and Functional Groups

A visual representation of the molecule is essential for understanding its chemical reactivity. The structure of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is defined by a cyclohexane scaffold substituted at the C1 position with both an ethyl ester and a hydroxymethyl group.

Caption: 2D structure of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

The presence of two distinct functional groups—a primary alcohol (-CH₂OH) and an ethyl ester (-COOEt)—on a sterically hindered quaternary center opens up a wide array of possibilities for sequential and selective chemical transformations. The alcohol can undergo oxidation, etherification, or esterification, while the ester is susceptible to hydrolysis, reduction, or transesterification. This bifunctionality is the cornerstone of its utility in multi-step syntheses.

Experimental Context and Application

Synthesis and Purification Workflow

A common synthetic route to related compounds involves the Reformatsky reaction or similar nucleophilic additions to a cyclohexanone derivative. For instance, the reaction of cyclohexanone with ethyl bromoacetate in the presence of zinc can yield ethyl 1-hydroxycyclohexylacetate, a structurally related β-hydroxy ester[3]. The purification of these types of molecules typically involves the following workflow:

Caption: General purification workflow for liquid organic intermediates.

Causality in Protocol:

-

Reaction Work-up: This initial phase is crucial for separating the crude product from inorganic salts and unreacted polar reagents. The choice of extraction solvent is dictated by the product's polarity.

-

Solvent Removal: Rotary evaporation is a gentle method to remove volatile organic solvents without degrading the target compound, which is essential for thermally sensitive molecules.

-

Purification: For non-crystalline, moderately volatile compounds like this, vacuum distillation is the method of choice. It allows for boiling at a lower temperature, preventing thermal decomposition while separating the product from non-volatile impurities and byproducts with different boiling points[3].

-

QC Analysis: Post-purification, analytical verification is non-negotiable. Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight of the eluted peak, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the precise molecular structure and assesses purity.

This self-validating system ensures that the material proceeding to the next synthetic step is of known identity and purity, a cornerstone of trustworthy and reproducible science.

References

-

Ethyl 1-(hydroxyMethyl)cyclohexanecarboxylate, 97% - ChemBK. Available at: [Link]

-

Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | C10H18O3 | CID 13548163 - PubChem. Available at: [Link]

-

Cyclohexaneacetic acid, 1-hydroxy, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Introduction

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (EHC) is a bifunctional organic molecule incorporating both an ester and a primary alcohol within a cyclohexane framework. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, specialty polymers, and fragrance compounds. A thorough understanding of its solubility and stability is paramount for its effective use in these applications, ensuring optimal reaction conditions, formulation longevity, and predictable performance. This guide provides a comprehensive overview of the known and predicted physicochemical properties of EHC, alongside detailed protocols for its empirical evaluation.

Physicochemical Properties

A foundational understanding of a molecule's basic properties is essential before exploring its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C10H18O3 | [1] |

| Molecular Weight | 186.25 g/mol | [1][2] |

| Physical Form | Solid or liquid | [3] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [3] |

The presence of a hydroxyl group and an ethyl ester group on a cyclohexane ring suggests that EHC will exhibit moderate polarity. The cyclohexane ring imparts a nonpolar character, while the hydroxyl and ester groups introduce polarity and the potential for hydrogen bonding.

Solubility Profile

The solubility of a compound is a critical parameter for its application in solution-phase reactions, purifications, and formulations. While specific experimental data for EHC is not widely published, we can infer its likely solubility based on its structure and the properties of analogous compounds. The related compound, ethyl cyclohexanecarboxylate, which lacks the hydroxyl group, is insoluble in water but soluble in organic solvents like hexane, ether, and alcohols[4][5][6][7]. The presence of the hydroxyl group in EHC is expected to increase its polarity and its ability to act as a hydrogen bond donor, thus enhancing its solubility in polar solvents.

Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Moderately to Highly Soluble | The hydroxyl group can participate in hydrogen bonding with protic solvents. The ester group can also act as a hydrogen bond acceptor. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | The polar nature of these solvents can effectively solvate the polar functional groups of EHC. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Sparingly Soluble to Insoluble | The nonpolar cyclohexane backbone may allow for some solubility in nonpolar solvents, but the polar functional groups will limit this. |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of EHC, a standardized isothermal equilibrium method is recommended.

Objective: To quantify the solubility of EHC in various solvents at a specified temperature.

Materials:

-

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (EHC)

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of EHC to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Centrifuge the withdrawn sample to remove any suspended solid particles.

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of EHC.

-

Prepare a calibration curve using standard solutions of EHC of known concentrations.

-

Calculate the solubility of EHC in each solvent based on the concentration of the saturated solution.

-

Self-Validation:

-

The continued presence of excess solid EHC at the end of the experiment confirms that a saturated solution was achieved.

-

Analysis of samples taken at different time points (e.g., 24 and 48 hours) should yield consistent concentration values, indicating that equilibrium has been reached.

Stability Profile

The stability of EHC under various conditions is crucial for determining its shelf-life, appropriate storage conditions, and compatibility with other substances. The primary potential degradation pathways for EHC are hydrolysis of the ester linkage and oxidation of the primary alcohol.

Predicted Stability

| Condition | Potential Degradation Pathway | Predicted Stability |

| pH | Acidic: Acid-catalyzed hydrolysis of the ester. Basic: Base-catalyzed (saponification) of the ester. | Unstable at low and high pH. Most stable at a neutral pH (around 6-8). |

| Temperature | Thermal decomposition. The rate of hydrolysis will also increase with temperature. | Moderately stable at room temperature. Degradation is expected to increase at elevated temperatures. |

| Light | Photodegradation, potentially leading to radical-mediated reactions. | The absence of significant chromophores suggests moderate stability to visible light, but UV light could induce degradation. |

| Oxidizing Agents | Oxidation of the primary alcohol to an aldehyde or carboxylic acid. | Susceptible to degradation in the presence of strong oxidizing agents. |

Experimental Protocol for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and pathways.

Objective: To evaluate the stability of EHC under various stress conditions.

Materials:

-

EHC

-

Hydrochloric acid (HCl) solution

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H2O2) solution

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Test Solutions:

-

Prepare solutions of EHC in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or ethanol to ensure solubility).

-

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Add HCl to the EHC solution to achieve a final concentration of 0.1 M. Heat at a specified temperature (e.g., 60°C) for a set period.

-

Base Hydrolysis: Add NaOH to the EHC solution to achieve a final concentration of 0.1 M. Keep at room temperature for a set period.

-

Oxidative Degradation: Add H2O2 (e.g., 3%) to the EHC solution. Keep at room temperature for a set period.

-

Thermal Degradation: Store the EHC solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the EHC solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products). A PDA detector can help in assessing peak purity, and an MS detector can aid in the identification of degradation products.

-

Self-Validation:

-

The stability-indicating method should be validated to demonstrate specificity for EHC in the presence of its degradation products.

-

A mass balance calculation should be performed to account for the amount of degraded EHC and the formed degradation products. A good mass balance (e.g., 95-105%) provides confidence in the analytical results.

Visualizing Experimental Workflows

To aid in the practical application of these protocols, the following diagrams outline the key steps.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Assessment.

Conclusion

References

-

ChemBK. Ethyl 1-(hydroxyMethyl)cyclohexanecarboxylate, 97%. [Link]

-

PubChem. Ethyl 1-hydroxycyclohexanecarboxylate. [Link]

-

Solubility of Things. Ethyl cyclohexanecarboxylate. [Link]

-

BuyersGuideChem. Ethyl 1-(hydroxymethyl)cyclohexane carboxylate. [Link]

-

PubChem. Ethyl 1-methylcyclohexane-1-carboxylate. [Link]

-

Organic Syntheses Procedure. Cyclohexaneacetic acid, 1-hydroxy, ethyl ester. [Link]

-

The Good Scents Company. ethyl cyclohexyl carboxylate, 3289-28-9. [Link]

-

Organic Syntheses Procedure. cyclohexylidenecyclohexane. [Link]

-

Organic Syntheses Procedure. nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. [Link]

-

PubChem. Ethyl cyclohexanoate. [Link]

-

PubChem. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | C10H18O3 | CID 13548163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate | 834914-39-5 [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. echemi.com [echemi.com]

- 6. ethyl cyclohexyl carboxylate, 3289-28-9 [thegoodscentscompany.com]

- 7. Ethyl cyclohexanoate | C9H16O2 | CID 18686 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of Ethyl 1-(Hydroxymethyl)cyclohexanecarboxylate in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a versatile bifunctional building block that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structural motif, featuring a quaternary carbon center bearing both an ester and a hydroxymethyl group on a cyclohexane ring, provides a valuable scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, with a particular focus on its role as a starting material for high-value molecules, including spirocyclic lactones and other intricate frameworks relevant to drug discovery and natural product synthesis. Detailed experimental protocols, mechanistic insights, and a comprehensive review of its synthetic potential are presented to empower researchers in leveraging this key intermediate for their scientific endeavors.

Introduction: Unveiling a Versatile Synthetic Intermediate

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, with the CAS number 834914-39-5 and a molecular formula of C10H18O3, is a colorless to pale yellow oil.[1] Its structure is characterized by a cyclohexane ring substituted at the 1-position with both an ethyl ester and a hydroxymethyl group. This arrangement of functional groups offers a rich platform for a diverse array of chemical transformations, making it a valuable precursor for more complex molecules. The presence of a primary alcohol and an ester at a quaternary center allows for selective manipulation and derivatization, opening avenues for the synthesis of a wide range of carbocyclic and heterocyclic systems.

This guide will delve into the primary synthetic routes to access this key intermediate, explore its characteristic chemical reactivity, and showcase its application in the synthesis of more elaborate structures, thereby providing a comprehensive resource for chemists engaged in the design and execution of innovative synthetic strategies.

Synthesis of Ethyl 1-(Hydroxymethyl)cyclohexanecarboxylate: Key Methodologies

The preparation of ethyl 1-(hydroxymethyl)cyclohexanecarboxylate can be approached through several strategic disconnections. The most common and practical methods involve either the direct hydroxymethylation of a pre-existing ester or the esterification of the corresponding carboxylic acid.

Hydroxymethylation of Ethyl Cyclohexanecarboxylate

A direct and efficient route to the title compound is the base-catalyzed hydroxymethylation of ethyl cyclohexanecarboxylate using formaldehyde or its equivalents, such as paraformaldehyde. This reaction proceeds via the formation of an enolate at the alpha-position of the ester, which then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.

Reaction Workflow:

Figure 1: Conceptual workflow for the hydroxymethylation of ethyl cyclohexanecarboxylate.

Mechanistic Considerations: The choice of base is critical to the success of this reaction. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically employed to ensure complete and irreversible enolate formation, thereby minimizing side reactions like self-condensation of the ester. The reaction is generally carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, at low temperatures to control the reactivity of the enolate and formaldehyde.

Experimental Protocol: Hydroxymethylation of Ethyl Cyclohexanecarboxylate

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diisopropylamine in anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of diisopropylamine. The mixture is stirred at -78 °C for 30 minutes to generate LDA. A solution of ethyl cyclohexanecarboxylate in anhydrous THF is then added dropwise, and the resulting mixture is stirred for an additional hour at -78 °C to ensure complete enolate formation.

-

Hydroxymethylation: Freshly depolymerized paraformaldehyde is added to the reaction mixture in one portion. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford pure ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Esterification of 1-(Hydroxymethyl)cyclohexanecarboxylic Acid

An alternative and often complementary approach involves the synthesis of the corresponding carboxylic acid, 1-(hydroxymethyl)cyclohexanecarboxylic acid, followed by its esterification.

Synthesis of the Precursor Acid: 1-(Hydroxymethyl)cyclohexanecarboxylic acid can be prepared from cyclohexanone via a two-step sequence involving the formation of a cyanohydrin, followed by hydrolysis and reduction. A more direct method involves the reaction of the lithium enolate of cyclohexanecarboxylic acid with formaldehyde.

Esterification: The subsequent esterification of 1-(hydroxymethyl)cyclohexanecarboxylic acid can be achieved using standard methods, such as the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

Reaction Workflow:

Figure 3: Lactonization of ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

These spirocyclic lactones are prevalent structural motifs in a wide range of natural products and have been identified as privileged scaffolds in drug discovery due to their rigid, three-dimensional structures. [2] Experimental Protocol: Synthesis of 1-Oxa-spiro[4.5]decan-2-one

-

Reaction Setup: A solution of ethyl 1-(hydroxymethyl)cyclohexanecarboxylate in a high-boiling point solvent such as toluene or xylene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Catalysis: A catalytic amount of p-toluenesulfonic acid is added to the solution.

-

Reaction: The mixture is heated to reflux, and the ethanol generated during the cyclization is removed azeotropically. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography to yield 1-oxa-spiro[4.5]decan-2-one.

Elaboration into Other Functionalized Scaffolds

The primary alcohol of ethyl 1-(hydroxymethyl)cyclohexanecarboxylate can be oxidized to the corresponding aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol condensations, and Grignard additions. This opens up avenues for the synthesis of more complex side chains at the quaternary center.

Furthermore, the ester functionality can be hydrolyzed to the carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or reduced to the diol. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecule.

Relevance in Drug Discovery and Natural Product Synthesis

While direct synthetic routes to blockbuster drugs like gabapentin or pregabalin from ethyl 1-(hydroxymethyl)cyclohexanecarboxylate are not prominently documented, the core structural motif is highly relevant in medicinal chemistry. The introduction of a hydroxymethyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing solubility and providing new vectors for interaction with biological targets. [3] The spirocyclic lactones derived from this starting material are of particular interest. Spirocycles are increasingly incorporated into drug candidates to improve their three-dimensionality and explore novel chemical space. [4]The rigid conformation of spirocyclic systems can lead to enhanced binding affinity and selectivity for their biological targets.

Moreover, the cyclohexanecarboxylate framework itself is a common feature in many natural products and bioactive molecules. The ability to introduce functionality at the 1-position with stereocontrol is a key challenge in the synthesis of these complex targets. Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate provides a valuable starting point for such endeavors. For instance, related hydroxymethyl-substituted cyclic systems are key intermediates in the synthesis of various natural products. [5][6]

Conclusion and Future Outlook

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate has emerged as a strategically important and versatile building block in modern organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups provide a reliable platform for the construction of complex molecular architectures, most notably spirocyclic lactones. The increasing emphasis on three-dimensional molecular design in drug discovery is likely to further elevate the importance of this and related scaffolds. Future research in this area will likely focus on the development of stereoselective synthetic routes to chiral derivatives of ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, which would significantly expand its utility in the synthesis of enantiomerically pure pharmaceuticals and natural products. The continued exploration of the reactivity of this valuable intermediate will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new and innovative molecules with significant biological and material properties.

References

-

Organic Syntheses Procedure for the preparation of a related compound, ethyl 1-hydroxycyclohexylacetate. (Note: This is not a direct synthesis of the topic compound but provides context for related reactions.) Available at: [Link]

-

PubChem entry for Ethyl 1-hydroxycyclohexanecarboxylate, a related compound. National Center for Biotechnology Information. PubChem Compound Database; CID=222089. Available at: [Link] [7]3. PubChem entry for 1-Oxaspiro[4.5]decan-2-one. National Center for Biotechnology Information. PubChem Compound Database; CID=12783. Available at: [Link] [3]4. ChemBK entry for Ethyl 1-(hydroxyMethyl)cyclohexanecarboxylate, 97%. Available at: [Link] [1]5. Wikipedia article on Lactones, providing general information on their formation and reactivity. Available at: [Link] [8]6. Beilstein Journals, Supporting Information for "A general acid-mediated aminolactone formation using unactivated alkenes". (This provides examples of spectroscopic data for related complex molecules). Available at: [Link]

-

YouTube video on structure determination from spectra, offering general guidance on interpreting NMR and IR data. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vicinal ketoesters – key intermediates in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 1-hydroxycyclohexanecarboxylate | C9H16O3 | CID 222089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Oxaspiro[4.5]decan-2-one | C9H14O2 | CID 12783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. youtube.com [youtube.com]

- 8. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

An In-depth Review for Medicinal Chemists and Process Development Scientists

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional alicyclic molecule that serves as a valuable intermediate in the synthesis of complex organic structures. Its unique arrangement of a primary alcohol and an ethyl ester on a quaternary carbon center of a cyclohexane ring makes it a versatile scaffold for creating sterically hindered and structurally diverse compounds, particularly in the realm of medicinal chemistry and drug development. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles and practical experimental considerations.

Synthesis: The Art of Selective Reduction

The most direct and efficient synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate involves the selective mono-reduction of a geminal diester, specifically Diethyl 1,1-cyclohexanedicarboxylate. This transformation presents a classic challenge in organic synthesis: how to differentiate between two identical functional groups. The key to success lies in precise control of stoichiometry and reaction conditions.

Causality of Experimental Design

The starting material, Diethyl 1,1-cyclohexanedicarboxylate, is readily prepared via standard malonic ester synthesis protocols. The core of the synthesis of the target molecule is the reduction of one of the two ester groups to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of this transformation. However, using an excess of such a reagent would lead to the over-reduction of both ester groups to form 1,1-cyclohexanedimethanol.

Therefore, the strategy hinges on using a limiting amount of the reducing agent. By carefully controlling the stoichiometry, typically employing 0.5 equivalents of LiAlH₄ relative to the diester, it is possible to favor the mono-reduction product. The reaction is generally performed at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity and minimize side reactions. The choice of an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial as it effectively solubilizes the reactants and the hydride reagent.

Visualizing the Synthetic Pathway

The overall synthetic workflow can be visualized as a two-step process, starting from cyclohexanone.

Caption: Synthetic workflow for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Detailed Experimental Protocol

The following protocol is a representative procedure for the selective mono-reduction of Diethyl 1,1-cyclohexanedicarboxylate.

Materials:

-

Diethyl 1,1-cyclohexanedicarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet is charged with a solution of Diethyl 1,1-cyclohexanedicarboxylate (1.0 eq) in anhydrous THF.

-

The flask is cooled to 0 °C in an ice-water bath.

-

A solution of LiAlH₄ (0.5 eq) in anhydrous THF is added dropwise to the stirred solution of the diester over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water dropwise, followed by 1 M HCl until the aqueous layer is acidic.

-

The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Physicochemical and Spectroscopic Properties

The accurate characterization of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is essential for its use in subsequent synthetic steps. The following tables summarize its key physical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₃[1] |

| Molar Mass | 186.25 g/mol |

| Appearance | Colorless oil |

| Boiling Point | Not readily available |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

Spectroscopic Data:

| Technique | Expected Chemical Shifts (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃) | ~4.15 (q, 2H, -OCH₂CH₃), ~3.60 (s, 2H, -CH₂OH), ~2.0-1.2 (m, 10H, cyclohexyl protons), ~1.25 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | ~176 (-C=O), ~68 (-CH₂OH), ~60 (-OCH₂CH₃), ~45 (quaternary C), ~30-20 (cyclohexyl carbons), ~14 (-OCH₂CH₃) |

| IR (thin film) | ~3400 (br, O-H stretch), ~2930 & 2860 (C-H stretch), ~1725 (C=O stretch), ~1180 (C-O stretch) |

Applications in Medicinal Chemistry and Drug Development

The cyclohexane scaffold is a common motif in many biologically active molecules due to its conformational rigidity and lipophilic nature, which can enhance binding to biological targets and improve pharmacokinetic properties. Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate provides a unique entry point for the synthesis of complex molecules with a 1,1-disubstituted cyclohexane core.

A Key Intermediate for Gabapentin Analogs

One of the most significant potential applications of this molecule is in the synthesis of analogs of Gabapentin, a widely prescribed anticonvulsant and analgesic drug.[2][3][4] Gabapentin features a 1-(aminomethyl)cyclohexaneacetic acid structure. The hydroxymethyl and ethyl carboxylate groups of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate can be elaborated through various synthetic transformations to introduce the amino and carboxylic acid functionalities required for Gabapentin-like structures.

Visualizing the Path to Bioactive Molecules

The transformation of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate into a Gabapentin-like scaffold involves a series of functional group interconversions.

Caption: Conceptual pathway from the title compound to a Gabapentin analog.

This conceptual pathway highlights the utility of the two distinct functional groups. The primary alcohol can be activated (e.g., by conversion to a tosylate or mesylate) to allow for nucleophilic substitution, introducing a nitrogen-containing group. The ethyl ester can then be hydrolyzed to the corresponding carboxylic acid in a later step. This modular approach allows for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Conclusion

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a valuable and versatile building block in organic synthesis. Its preparation via the selective mono-reduction of a readily available diester demonstrates a key principle of stoichiometric control in chemical reactions. The presence of two orthogonal functional groups on a rigid cyclohexane scaffold provides a powerful platform for the synthesis of complex molecules, particularly in the field of medicinal chemistry. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the strategic use of such well-defined intermediates will remain a cornerstone of modern drug discovery and development.

References

-

A Simple and Expedient Procedure for the Preparation of Gabapentin Lactam (2-Aza-spiro[4][5]decan-3-one). Organic Process Research & Development. Available at: [Link]

-

Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology. Organic Process Research & Development. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Organic Process Research & Development, Vol. 28, No. 8. ACS Publications. Available at: [Link]

- Preparation method of gabapentin intermediate. Google Patents.

-

Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. PubChem. Available at: [Link]

-

Ethyl 1-(hydroxyMethyl)cyclohexanecarboxylate, 97%. ChemBK. Available at: [Link]

Sources

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate: A Technical Guide to Synthesis and Potential Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional molecule incorporating both an ester and a primary alcohol within a cyclohexane framework. This unique structural arrangement offers a versatile scaffold for chemical modification, making it a molecule of interest in synthetic organic chemistry and medicinal chemistry. The presence of the hydroxymethyl group can significantly influence the physicochemical properties of the parent cyclohexanecarboxylate structure, potentially enhancing solubility and providing a reactive handle for further derivatization.[1] This guide provides an in-depth look at the synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, an analysis of its core chemical features, and a discussion of its potential applications in the field of drug development.

Synthesis and Mechanistic Considerations

Grignard Reaction Approach

A common and reliable method for the synthesis of tertiary alcohols is the Grignard reaction. In the context of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, this would involve the reaction of an appropriate Grignard reagent with a cyclohexanone derivative.

Experimental Protocol: Grignard Synthesis

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A solution of a suitable halo-ester, such as ethyl bromomethanoate, in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.

-

Reaction with Cyclohexanone: Once the Grignard reagent formation is complete, a solution of cyclohexanone in anhydrous diethyl ether is added dropwise at a controlled temperature, typically 0 °C, to mitigate exothermic reactions.

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Causality in Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. The use of anhydrous solvents and flame-dried glassware is crucial to prevent the quenching of the Grignard reagent and ensure a high yield of the desired product.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere to prevent the oxidation of the Grignard reagent by atmospheric oxygen.

-

Controlled Temperature: The addition of cyclohexanone is performed at a low temperature to control the reaction rate and prevent the formation of side products.

Physicochemical Properties and Structural Analysis

The molecular formula of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is C10H18O3, with a molar mass of 186.25 g/mol .[2] The presence of both a hydroxyl group and an ester group imparts a degree of polarity to the molecule, influencing its solubility and chromatographic behavior.

| Property | Value | Source |

| Molecular Formula | C10H18O3 | ChemBK[2] |

| Molar Mass | 186.25 g/mol | ChemBK[2] |

| CAS Number | 834914-39-5 | ChemBK[2] |

Applications in Drug Development and Medicinal Chemistry

The hydroxymethyl group is a key structural motif in many pharmaceutical compounds, often introduced to modulate pharmacokinetic and pharmacodynamic properties.[1] The introduction of a -CH2OH group can lead to changes in physical and chemical properties that may offer therapeutic advantages.[1]

Potential Roles of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate in Drug Discovery:

-

Building Block for Novel Scaffolds: The dual functionality of this molecule allows for selective modification at either the ester or the alcohol. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in ether or ester linkages. This versatility makes it a valuable starting material for the synthesis of more complex molecules with potential biological activity.

-

Prodrug Design: The hydroxyl group can be derivatized to form prodrugs, which can improve the bioavailability or targeting of a parent drug. For instance, it can be esterified with a drug molecule to create a more lipophilic prodrug that can more easily cross cell membranes.

-

Fragment-Based Drug Discovery: As a small, functionalized cyclic molecule, Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate could be used as a fragment in fragment-based screening to identify new binding motifs for therapeutic targets.

Visualizing Synthetic Pathways

The following diagram illustrates a generalized synthetic workflow for the preparation of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Caption: Generalized workflow for the synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Conclusion

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate represents a valuable, albeit not widely documented, chemical entity with significant potential for applications in synthetic and medicinal chemistry. Its synthesis is achievable through standard organic transformations, and its bifunctional nature provides a platform for the creation of diverse molecular architectures. For researchers in drug development, this compound and its derivatives offer an intriguing starting point for the design of novel therapeutics with potentially enhanced pharmacological profiles. Further investigation into the reactivity and biological activity of this scaffold is warranted to fully explore its utility.

References

-

PubChem. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

ChemBK. Ethyl 1-(hydroxyMethyl)cyclohexanecarboxylate, 97%. [Link]

-

Lima, L. M., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Molecules, 26(11), 3167. [Link]

Sources

An In-depth Technical Guide to Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

This guide provides a comprehensive overview of the physical constants, synthesis, and characterization of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, a valuable intermediate in organic synthesis and drug discovery. The information is curated for researchers, scientists, and professionals in drug development, emphasizing both theoretical principles and practical applications.

Chemical Identity and Physical Properties

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional molecule featuring both an ester and a primary alcohol. This unique combination makes it a versatile building block for the synthesis of more complex molecules, including spirocyclic compounds and substituted cyclohexanes.

Structure and Identification

-

IUPAC Name: ethyl 1-(hydroxymethyl)cyclohexane-1-carboxylate

-

Molecular Formula: C₁₀H₁₈O₃[1]

-

Molecular Weight: 186.25 g/mol [1]

-

InChI Key: CHMBRLRRLJHXRK-UHFFFAOYSA-N[2]

Physical Constants

| Physical Constant | Value | Source |

| Molecular Formula | C₁₀H₁₈O₃ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| CAS Number | 834914-39-5 | [1][2] |

| Physical Form | Solid or Liquid | [2] |

| Purity | 95% | [2] |

| Storage Temperature | 2-8°C (Sealed in dry conditions) | [2] |

Synthesis and Mechanistic Insights

A definitive, peer-reviewed synthesis protocol for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate was not found in the surveyed literature. However, a plausible and efficient two-step synthetic route can be proposed based on well-established organometallic and esterification reactions. This proposed synthesis starts from the readily available cyclohexanecarboxylic acid.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

-

Reduction of the carboxylic acid: The carboxylic acid group of cyclohexanecarboxylic acid is selectively reduced to a primary alcohol to form (1-cyclohexyl)methanol.

-

Esterification: The resulting alcohol is then reacted with ethyl chloroformate to yield the target compound.

Caption: Proposed two-step synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (1-cyclohexyl)methanol

-